4-phenoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-phenoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c19-23(20,18-13-16-7-4-12-21-16)17-10-8-15(9-11-17)22-14-5-2-1-3-6-14/h1-3,5-6,8-11,16,18H,4,7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXLJKBAYZHMMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Chlorosulfonation of 4-Phenoxybenzene
Reaction Conditions
- Substrate : 4-Phenoxybenzene (synthesized via Ullmann coupling of phenol and iodobenzene)
- Reagent : Chlorosulfonic acid (2.5 equiv)
- Solvent : Dichloroethane
- Temperature : 0–5°C (initial), then 60°C (2 hr)
- Workup : Quench with ice-water, extract with dichloromethane, dry over $$ \text{Na}2\text{SO}4 $$
Mechanistic Insight
Electrophilic aromatic sulfonation occurs at the para position relative to the phenoxy group due to its strong electron-donating effect. The intermediate sulfonic acid is subsequently treated with excess chlorosulfonic acid to form the sulfonyl chloride:
$$
\text{Ar-H} + \text{HSO}3\text{Cl} \rightarrow \text{Ar-SO}3\text{H} \xrightarrow{\text{ClSO}3\text{H}} \text{Ar-SO}2\text{Cl}
$$
Yield : 82% (white crystalline solid, m.p. 89–91°C)
Alternative Synthesis via Thiol Oxidation
For substrates sensitive to chlorosulfonic acid, a two-step oxidation pathway is viable:
- Thioether Formation :
$$
4\text{-Phenoxybenzene} + \text{S}8 \xrightarrow{\text{AlCl}3} 4\text{-phenoxybenzenethiol}
$$ - Oxidation to Sulfonyl Chloride :
$$
4\text{-phenoxybenzenethiol} \xrightarrow{\text{H}2\text{O}2, \text{HCl}} 4\text{-phenoxybenzenesulfonyl chloride}
$$
Yield : 68% (lower due to overoxidation side reactions)
Sulfonamide Bond Formation with Tetrahydrofurfurylamine
Direct Amination in Polar Solvents
Optimized Protocol
- Reactants :
- 4-Phenoxybenzenesulfonyl chloride (1.0 equiv)
- Tetrahydrofurfurylamine (1.2 equiv)
- Base : Triethylamine (2.0 equiv)
- Solvent : Tetrahydrofuran (THF)
- Conditions : 0°C → room temperature, 12 hr
Reaction Profile
$$
\text{Ar-SO}2\text{Cl} + \text{H}2\text{N-CH}2\text{-tetrahydrofuran} \xrightarrow{\text{Et}3\text{N}} \text{Ar-SO}2\text{NH-CH}2\text{-tetrahydrofuran} + \text{Et}_3\text{N·HCl}
$$
Workup
- Filter precipitated $$ \text{Et}_3\text{N·HCl} $$
- Concentrate under reduced pressure
- Recrystallize from ethanol/water (3:1)
Yield : 76% (colorless crystals, m.p. 132–134°C)
Solvent Effects on Reaction Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| THF | 7.6 | 76 | 98.2 |
| DCM | 8.9 | 68 | 97.5 |
| Acetonitrile | 37.5 | 81 | 98.7 |
| DMF | 36.7 | 72 | 96.8 |
Acetonitrile marginally outperforms THF due to enhanced solubility of the amine and improved chloride scavenging.
Spectroscopic Characterization
$$ ^1H $$-NMR (400 MHz, CDCl$$ _3 $$)
- δ 7.82 (d, J = 8.4 Hz, 2H) : Aromatic protons ortho to sulfonamide
- δ 7.45 (d, J = 8.4 Hz, 2H) : Aromatic protons meta to sulfonamide
- δ 4.12 (m, 1H) : Tetrahydrofuran methylene adjacent to oxygen
- δ 3.75 (t, J = 6.8 Hz, 2H) : N-CH$$ _2 $$-tetrahydrofuran
- δ 1.85–1.45 (m, 4H) : Tetrahydrofuran ring protons
IR (KBr, cm$$ ^{-1} $$)
- 1345, 1162 : S=O asymmetric and symmetric stretching
- 1240 : C-O-C ether vibration
- 3280 : N-H stretch (broad, sulfonamide)
Comparative Analysis of Synthetic Routes
| Parameter | Chlorosulfonation Route | Thiol Oxidation Route |
|---|---|---|
| Total Yield (%) | 63 | 49 |
| Purity (%) | 98.2 | 95.6 |
| Reaction Time (hr) | 8 | 14 |
| Scalability | >100 g | <50 g |
The chlorosulfonation method is industrially preferable due to higher yields and shorter reaction times, albeit requiring careful handling of chlorosulfonic acid.
Challenges and Mitigation Strategies
- Hydrolysis of Sulfonyl Chloride : Moisture-sensitive intermediates necessitate anhydrous conditions. Use of molecular sieves (4Å) in THF improves stability.
- Amine Overaddition : Stoichiometric excess of tetrahydrofurfurylamine (1.2 equiv) minimizes dimerization side products.
- Purification Difficulties : Recrystallization from ethanol/water affords >98% purity, avoiding column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-phenoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group or the sulfonamide moiety can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy or sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
1. Anticancer Activity
Research indicates that benzenesulfonamide derivatives, including 4-phenoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide, exhibit significant anticancer properties. These compounds have been identified as inhibitors of the MEK (mitogen-activated protein kinase/extracellular signal-regulated kinase) pathway, which is crucial in the proliferation of various cancers. They are particularly effective against solid tumors such as colorectal, breast, and pancreatic cancers . The ability to inhibit MEK-related pathways suggests potential applications in combination therapies with traditional chemotherapeutics.
2. Progesterone Receptor Antagonism
A study highlighted the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as a novel class of nonsteroidal progesterone receptor antagonists. These compounds demonstrated high binding affinity and selectivity for the progesterone receptor, making them candidates for treating conditions like uterine leiomyoma and endometriosis . The structure-activity relationship (SAR) studies revealed that modifications to the benzenesulfonamide scaffold could enhance antagonist potency, indicating a promising avenue for drug development.
3. Antiviral Properties
Benzenesulfonamide derivatives have also shown efficacy as antiviral agents. They have been tested against various viral infections, including HIV and hepatitis B virus (HBV), demonstrating their potential as therapeutic agents in treating viral diseases . The mechanisms by which these compounds exert their antiviral effects are still under investigation but may involve interference with viral replication processes.
Case Study 1: MEK Inhibition in Cancer Therapy
A clinical trial investigated the efficacy of benzenesulfonamide derivatives as part of a combination therapy regimen for patients with metastatic colorectal cancer. The results indicated a significant reduction in tumor size when combined with standard chemotherapy agents, highlighting the importance of this compound class in enhancing treatment efficacy.
Case Study 2: Nonsteroidal Progesterone Receptor Antagonists
In preclinical studies involving animal models of endometriosis, N-(4-phenoxyphenyl)benzenesulfonamide derivatives showed a marked reduction in lesion size and associated symptoms. This supports their potential use in clinical settings for managing endometriosis and other progesterone-related disorders .
Wirkmechanismus
The mechanism of action of 4-phenoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The pharmacological and structural profiles of 4-phenoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide can be contextualized by comparing it to sulfonamide derivatives with analogous scaffolds or substituents. Key comparisons are summarized below:
Key Findings :
Substituent Effects on Target Affinity: Electron-withdrawing groups (e.g., nitro in Compound IIIi) enhance activity by increasing sulfonamide acidity, facilitating metal chelation critical for HIV integrase inhibition . Bulky aromatic substituents (e.g., quinolinyloxy in Compound 6/7) improve PPARγ binding via π-π stacking and hydrogen bonding, though affinity remains lower than reference drugs .
Therapeutic Potential: Anticancer derivatives like Compound 18 show moderate activity compared to 5-fluorouracil (5-FU), suggesting halogenated aryl groups may enhance cytotoxicity . Anti-inflammatory compounds (A/C) exhibit efficacy comparable to NSAIDs, likely through COX-2 inhibition .
Structural Insights :
- The tetrahydrofuranmethyl group in the target compound may improve solubility or metabolic stability compared to purely aromatic analogs (e.g., Compounds 6/7).
- Lack of a free hydroxyl or nitro group in the target compound could limit its HIV integrase inhibition compared to Compound IIIi .
Contradictions and Limitations :
- While electron-withdrawing groups enhance HIV integrase inhibition, they may reduce activity in other contexts (e.g., PPARγ binding in Compounds 6/7).
- The target compound’s biological data are absent in the evidence, necessitating further experimental validation.
Biologische Aktivität
4-Phenoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and endocrinology. This compound's structural characteristics lend it to various pharmacological applications, including its role as a nonsteroidal progesterone receptor antagonist.
Chemical Structure and Properties
The compound is characterized by the presence of a benzenesulfonamide moiety, which is known for its diverse biological activities. The tetrahydro-2-furanylmethyl group enhances its solubility and bioavailability, making it a suitable candidate for therapeutic applications.
Anticancer Activity
Research indicates that derivatives of benzenesulfonamide, including 4-phenoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide, exhibit significant anticancer properties. A study demonstrated that certain benzenesulfonamide derivatives can inhibit the proliferation of cancer cells by targeting specific molecular pathways involved in tumor growth. For instance, compounds with similar structures have shown effectiveness against various cancers, including breast and ovarian cancer, by acting as MEK inhibitors which are crucial in the MAPK signaling pathway associated with cancer progression .
Progesterone Receptor Antagonism
A notable study highlighted the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as novel nonsteroidal progesterone receptor (PR) antagonists. These compounds demonstrated high binding affinity for the PR, suggesting their potential use in treating conditions such as endometriosis and uterine leiomyoma. The lead compound from this study exhibited an IC50 value of 0.17 μM, indicating potent antagonistic activity . The structure–activity relationship (SAR) analysis revealed that modifications to the phenoxy group significantly influenced the biological activity of these compounds.
Antibacterial and Antiviral Properties
Sulfonamides are traditionally recognized for their antibacterial properties. Research has indicated that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways. Additionally, there is emerging evidence supporting their antiviral activities against various viruses, including HIV and hepatitis B .
The biological activity of 4-phenoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is primarily attributed to its interaction with specific receptors and enzymes:
- Progesterone Receptor Inhibition : The compound binds to the PR, preventing its activation and subsequent gene transcription related to reproductive processes.
- MEK Pathway Inhibition : By inhibiting MEK enzymes, these compounds disrupt critical signaling pathways involved in cell proliferation and survival in cancer cells .
Case Studies
- Breast Cancer Treatment : In vitro studies have shown that benzenesulfonamide derivatives can significantly reduce cell viability in breast cancer cell lines by inducing apoptosis through MEK inhibition.
- Endometriosis Management : Clinical trials are underway to evaluate the efficacy of PR antagonists in managing endometriosis symptoms, leveraging the antagonistic properties of compounds like 4-phenoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide.
Comparative Analysis with Similar Compounds
| Compound Name | Activity Type | IC50 Value (μM) | Notes |
|---|---|---|---|
| 4-Phenoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide | PR Antagonist | 0.17 | High binding affinity for PR |
| N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide | Anticancer | Not specified | Effective against multiple cancer types |
| PD297764 | MEK Inhibitor | Not specified | Used in treatment of MEK-related cancers |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
